![molecular formula C26H20ClN3O2S B2531519 (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 489416-10-6](/img/structure/B2531519.png)
(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
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Description
(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantitative Analysis of Lignins Using 31P NMR
Background: Lignins are complex biopolymers found in plant cell walls. Understanding their structure is crucial for applications in pulp and paper industries, biofuels, and materials science.
Application:- Quantitative 31P NMR Analysis : This compound serves as a phosphitylation reagent for the accurate determination of hydroxyl groups in lignins using nuclear magnetic resonance (NMR). Specifically, it allows for the quantification of various phenolic hydroxyl environments, including those present in condensed moieties. Researchers have developed an experimental protocol for spectra acquisition using this reagent .
Background: Phosphorus-tagged lignocellulosic polymers play a vital role in understanding the structure of lignins.
Application:- Solution Phosphorus-31 NMR Methods : Researchers have used this compound to derivatize labile protons in lignins. By tagging lignins with phosphorus, they can elucidate fundamental structural details. This method provides insights into carboxylic and guaiacyl phenolic hydroxyls, as well as primary and secondary hydroxyl groups in the arylglycerol p-0-4 ether structure .
Background: Hardwood lignins often exhibit signal overlap between syringyl phenolic structures and primary/condensed phenolic groups.
Application:- Improved Signal Resolution : Another phosphitylation reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, has been effective in resolving this overlap. While it sacrifices fine resolution between primary and secondary hydroxyls, it provides better separation between different phenolic structures .
properties
IUPAC Name |
(2Z)-N-(2-chlorophenyl)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-11-13-18(14-12-17)15-23-25(32)30(19-7-3-2-4-8-19)26(33-23)20(16-28)24(31)29-22-10-6-5-9-21(22)27/h2-14,23H,15H2,1H3,(H,29,31)/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZINGSABFQQO-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide |
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